molecular formula C16H19FN2O2 B2643373 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396801-54-9

2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No. B2643373
CAS RN: 1396801-54-9
M. Wt: 290.338
InChI Key: NETAZJRKHQJYNH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have anticancer properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer.
2. Neuroscience Research: This compound has been shown to have neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have vasodilatory effects. It has been studied as a potential treatment for hypertension and other cardiovascular diseases.

Mechanism of Action

More research is needed to fully understand the mechanism of action of this compound.
2. Development of Derivatives: Researchers may explore the development of derivatives of this compound with improved properties or selectivity.
3. Clinical Trials: This compound may be studied in clinical trials as a potential treatment for various diseases, including cancer and neurodegenerative diseases.
4. Combination Therapy: This compound may be studied in combination with other drugs or therapies to enhance its effects or reduce side effects.
In conclusion, 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a valuable tool for scientific research. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in cancer research, neuroscience research, and cardiovascular research. Further research is needed to fully understand the mechanism of action of this compound and explore its potential use in clinical trials and combination therapy.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Wide Range of Effects: This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
2. Selective Inhibition: This compound selectively inhibits certain enzymes and signaling pathways, making it a useful tool for studying specific biological processes.
Some of the limitations of this compound include:
1. Limited Availability: This compound may be difficult to obtain in large quantities, limiting its use in certain experiments.
2. Limited Understanding of

Future Directions

There are several future directions for research on 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. Some of these directions include:
1. Further Study of

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step involves the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of potassium carbonate to form the final product, 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-14-7-1-2-8-15(14)21-13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETAZJRKHQJYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

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